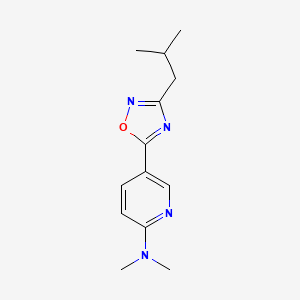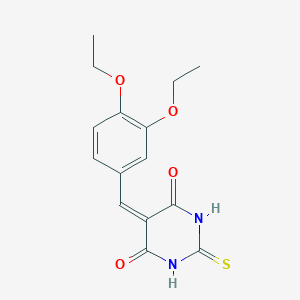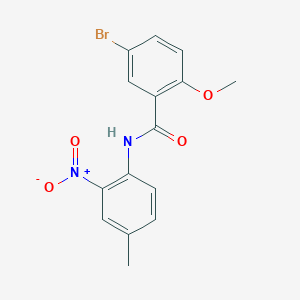
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine, also known as CLP290, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CLP290 is a selective activator of the potassium channel KCC2, which plays a crucial role in regulating neuronal excitability and synaptic transmission. In
作用機序
KCC2 is a potassium-chloride cotransporter that is responsible for maintaining the low intracellular chloride concentration in neurons. The activity of KCC2 is crucial for the proper functioning of inhibitory neurotransmission. In pathological conditions, such as epilepsy and neuropathic pain, the activity of KCC2 is reduced, leading to an increase in neuronal excitability and a decrease in inhibitory synaptic transmission. 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine selectively activates KCC2, leading to an increase in its activity and a restoration of inhibitory neurotransmission.
Biochemical and Physiological Effects:
The activation of KCC2 by 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been shown to have several biochemical and physiological effects. In preclinical studies, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been shown to reduce the frequency and duration of epileptic seizures, alleviate neuropathic pain, and improve locomotor function in spinal cord injury models. 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has also been shown to enhance synaptic plasticity and improve learning and memory in animal models.
実験室実験の利点と制限
One of the main advantages of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is its selectivity for KCC2, which minimizes off-target effects. 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is also highly soluble in water, making it suitable for use in aqueous solutions. However, one limitation of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is its relatively short half-life, which requires frequent dosing in animal models. Another limitation is the lack of human clinical data, which limits our understanding of its potential therapeutic applications in humans.
将来の方向性
There are several future directions for the research and development of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine. One direction is the optimization of its pharmacokinetic properties to improve its half-life and bioavailability. Another direction is the exploration of its potential therapeutic applications in other neurological disorders, such as autism spectrum disorders and traumatic brain injury. Additionally, the development of selective KCC2 activators with improved potency and selectivity may lead to the discovery of new therapeutic targets for neurological disorders.
Conclusion:
In conclusion, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine is a small molecule with significant potential for the treatment of various neurological disorders. Its selective activation of KCC2 makes it a promising candidate for the restoration of inhibitory neurotransmission and the reduction of neuronal excitability. Further research is needed to optimize its pharmacokinetic properties and explore its potential therapeutic applications in humans.
合成法
The synthesis of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine involves a multi-step process that begins with the reaction of 3-isobutyl-1,2,4-oxadiazole with N,N-dimethyl-2-chloropyridine in the presence of a base to form the intermediate compound. The intermediate is then reacted with sodium hydride and methyl iodide to yield the final product, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine. The synthesis of 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and spinal cord injury. In preclinical studies, 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine has been shown to increase the activity of KCC2, leading to a reduction in neuronal excitability and an increase in inhibitory synaptic transmission. This mechanism of action makes 5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine a promising candidate for the treatment of hyperexcitability disorders.
特性
IUPAC Name |
N,N-dimethyl-5-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9(2)7-11-15-13(18-16-11)10-5-6-12(14-8-10)17(3)4/h5-6,8-9H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEAXSDLQOWBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)C2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-pyridinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)
![N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)

![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)
![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)

![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)

![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)

![4-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4989554.png)
![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)